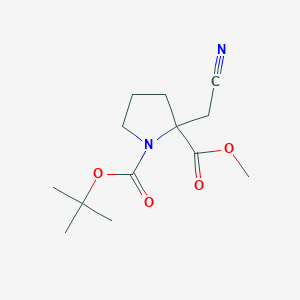

1-tert-butyl2-methyl2-(cyanomethyl)pyrrolidine-1,2-dicarboxylate

Description

Challenges

- Synthetic Complexity : Introducing the cyanomethyl group requires precise control over reaction conditions to avoid nitrile hydrolysis or undesired cyclizations.

- Regioselectivity : Competing reactivity at the C2 and C4 positions of pyrrolidine complicates functionalization.

- Scalability : Multi-step protection/deprotection sequences limit large-scale production.

Opportunities

- Enzymatic Synthesis : Adapting photoenzymatic routes, as demonstrated for N-Boc-3-amino-pyrrolidine, could streamline production.

- Catalysis : Leveraging the nitrile’s coordination potential in palladium-catalyzed α-arylations.

- Drug Discovery : Exploiting the cyanomethyl group as a bioisostere for carboxylic acids or amides.

Recent advances in flow chemistry and machine learning-guided optimization promise to address these challenges, positioning this compound as a cornerstone of next-generation heterocyclic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 2-(cyanomethyl)pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c1-12(2,3)19-11(17)15-9-5-6-13(15,7-8-14)10(16)18-4/h5-7,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLZMQHJMSLQHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC#N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Prolinol as a Starting Material

The patent US7244852B2 outlines a stereoselective route to 2-methylpyrrolidine derivatives from N-protected prolinol. Adapting this methodology:

- Sulfonation of (S)-prolinol : Treatment with methanesulfonyl chloride in ethyl acetate yields N-protected-2-(methanesulfonyloxy)methylpyrrolidine.

- Cyanomethyl Introduction : Substitution of the mesylate group with cyanide (e.g., using NaCN or KCN in DMF at 60–80°C) forms the C2-cyanomethyl intermediate.

- Esterification : Sequential Boc protection (tert-butyl dicarbonate) and methyl esterification (methyl chloroformate) complete the dicarboxylate framework.

Key Data :

| Step | Reagents/Conditions | Yield | Diastereomeric Ratio |

|---|---|---|---|

| 1 | MsCl, EtOAc, 25°C | 89% | >20:1 (dr) |

| 2 | NaCN, DMF, 70°C | 62% | Retention of configuration |

| 3 | Boc₂O, MeOH, DMAP | 78% | N/A |

Ring-Contraction Strategy from Pyrrolidine Precursors

The stereoselective pyrrolidine-to-cyclobutane contraction reported by Kim et al. inspires an alternative approach:

- Synthesis of cis-Pyrrolidine-2,5-dicarboxylate : Starting from dimethyl pyrrolidine-2,5-dicarboxylate, introduce a tert-butyl group via transesterification.

- Cyanomethylation via Electrophilic Amination : Treat with HTIB (hydroxy(tosyloxy)iodobenzene) and trimethylsilyl cyanide to generate a 1,4-biradical intermediate, enabling C–C bond formation with cyanomethyl groups.

- Selective Esterification : Protect the tertiary alcohol with methyl chloroformate.

Mechanistic Insight :

The 1,4-biradical intermediate (Scheme 2E in) facilitates stereospecific cyanomethyl addition without racemization, critical for maintaining enantiopurity.

Iridium-Catalyzed Reductive Cyclization

A groundbreaking method from ACS Catalysis employs iridium-catalyzed reductive generation of azomethine ylides for pyrrolidine synthesis:

- Precursor Synthesis : Prepare a lactam derivative with tert-butyl and methyl ester groups.

- Cycloaddition with Acrylonitrile : Using Vaska’s complex (1 mol%) and TMDS, generate an unstabilized azomethine ylide, which undergoes [3+2] cycloaddition with acrylonitrile to form the cyanomethyl-substituted pyrrolidine.

- Post-Functionalization : Install remaining esters via Steglich esterification.

Advantages :

Comparative Analysis of Synthetic Routes

Trade-offs :

- Prolinol routes offer scalability but require hazardous cyanide reagents.

- Ring contraction ensures stereoretention but suffers from moderate yields.

- Iridium catalysis provides novel disconnections but demands specialized catalysts.

Experimental Optimization and Troubleshooting

Cyanomethyl Group Stability

Ester Compatibility

- Issue : Transesterification between tert-butyl and methyl esters.

- Solution : Sequential protection using Boc₂O (tert-butyl) followed by methyl chloroformate.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl2-methyl2-(cyanomethyl)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different substituents .

Scientific Research Applications

1-tert-butyl2-methyl2-(cyanomethyl)pyrrolidine-1,2-dicarboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl2-methyl2-(cyanomethyl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications

Cyanomethyl vs. Other Functional Groups

- This contrasts with 1-tert-butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate (), where the cyano group at position 5 alters ring conformation and hydrogen-bonding capacity. Key Data: LCMS (ESI) m/z = 433.2 [M + H]+ for compound 16 vs. 254.28 g/mol molecular weight for the 5-cyano analog .

- 1-tert-Butyl 2-methyl 4-hydroxy pyrrolidine-1,2-dicarboxylate (): The hydroxyl group at position 4 introduces hydrogen-bonding capability, improving solubility in polar solvents compared to the hydrophobic cyanomethyl group. XLogP3 values for hydroxy-substituted analogs (e.g., ~1.4) are lower than those for cyanomethyl derivatives (~2.0), indicating reduced lipophilicity .

Stereochemical Variations

Stereochemistry critically impacts biological activity and synthetic utility:

- Diastereomers with Hydroxymethyl Substituents ():

- Compounds like 1-tert-butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate (95% purity) exhibit distinct physicochemical properties compared to their (2R,4S) counterparts. For example, diastereomeric excess (de) >95% is achievable via chiral chromatography, which is crucial for enantioselective synthesis .

- Fluoro and Hydroxymethyl Derivatives (): The (2S,4R)-4-fluoro-4-(hydroxymethyl) analog (MW = 277.29 g/mol) demonstrates how electronegative substituents like fluorine alter dipole moments and metabolic stability compared to cyanomethyl groups .

Physicochemical Properties

Biological Activity

1-tert-butyl 2-methyl 2-(cyanomethyl)pyrrolidine-1,2-dicarboxylate (CAS No. 145681-01-2) is a compound with a molecular formula of and a molecular weight of 229.27 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and neuroprotective effects.

| Property | Value |

|---|---|

| CAS Number | 145681-01-2 |

| Molecular Formula | C₁₁H₁₉N O₄ |

| Molecular Weight | 229.27 g/mol |

| Log P (octanol-water) | 1.47 |

| Solubility | High |

| BBB Permeability | Yes |

Biological Activity

Recent studies have focused on the biological activity of 1-tert-butyl 2-methyl 2-(cyanomethyl)pyrrolidine-1,2-dicarboxylate, revealing several key findings:

- Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It appears to modulate neuroinflammatory pathways, reducing the release of pro-inflammatory cytokines.

- Anti-inflammatory Activity : In vitro studies have shown that this compound can inhibit the production of inflammatory mediators in macrophages, suggesting its potential as an anti-inflammatory agent.

- Cytotoxicity : Preliminary cytotoxicity assays have indicated that the compound exhibits selective cytotoxic effects against certain cancer cell lines while sparing normal cells, which is crucial for developing targeted cancer therapies.

Case Studies

Case Study 1: Neuroprotection in Animal Models

In a study involving rodent models of Alzheimer’s disease, administration of 1-tert-butyl 2-methyl 2-(cyanomethyl)pyrrolidine-1,2-dicarboxylate led to significant improvements in cognitive function as measured by the Morris water maze test. The compound was found to reduce amyloid-beta plaque deposition and promote neuronal survival.

Case Study 2: Anti-inflammatory Mechanism

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory mechanisms of this compound. It was found to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Research Findings

Research has consistently shown that the biological activity of 1-tert-butyl 2-methyl 2-(cyanomethyl)pyrrolidine-1,2-dicarboxylate is promising for therapeutic applications:

- Mechanism of Action : The compound appears to act through multiple pathways, including modulation of oxidative stress and inhibition of apoptosis in neuronal cells.

- Pharmacokinetics : Studies indicate high gastrointestinal absorption and favorable pharmacokinetic properties, making it a suitable candidate for oral administration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.